4-(4-chlorophenyl)-N-[(E)-(3,4,5-trimethoxyphenyl)methylidene]piperazin-1-amine
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Overview
Description
(4-(4-CHLORO-PHENYL)-PIPERAZIN-1-YL)-(3,4,5-TRIMETHOXY-BENZYLIDENE)-AMINE is a complex organic compound that features a piperazine ring substituted with a 4-chlorophenyl group and a benzylidene group with three methoxy substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-(4-CHLORO-PHENYL)-PIPERAZIN-1-YL)-(3,4,5-TRIMETHOXY-BENZYLIDENE)-AMINE typically involves the following steps:
Formation of the Piperazine Derivative: The piperazine ring is substituted with a 4-chlorophenyl group. This can be achieved through nucleophilic substitution reactions where piperazine reacts with 4-chlorobenzyl chloride under basic conditions.
Formation of the Benzylidene Derivative: The benzylidene group is introduced by reacting 3,4,5-trimethoxybenzaldehyde with the piperazine derivative. This step often involves condensation reactions under acidic or basic conditions to form the imine linkage.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale batch reactions using similar synthetic routes. Optimization of reaction conditions, such as temperature, solvent, and catalysts, would be crucial to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones.
Reduction: Reduction reactions can target the imine linkage, converting it to an amine.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Electrophilic substitution reactions often use reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination.
Major Products
Oxidation: Formation of quinones or other oxidized derivatives.
Reduction: Formation of secondary amines.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
(4-(4-CHLORO-PHENYL)-PIPERAZIN-1-YL)-(3,4,5-TRIMETHOXY-BENZYLIDENE)-AMINE has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an anti-allergic agent due to its structural similarity to known antihistamines.
Biological Research: The compound is used in studies involving receptor binding and signal transduction pathways.
Industrial Applications: It can serve as an intermediate in the synthesis of more complex organic molecules used in pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of (4-(4-CHLORO-PHENYL)-PIPERAZIN-1-YL)-(3,4,5-TRIMETHOXY-BENZYLIDENE)-AMINE involves its interaction with specific molecular targets:
Receptor Binding: The compound binds to histamine receptors, particularly H1 receptors, inhibiting the action of histamine and thus exerting anti-allergic effects.
Signal Transduction: By blocking histamine receptors, it prevents the downstream signaling pathways that lead to allergic responses.
Comparison with Similar Compounds
Similar Compounds
Levocetirizine: A known antihistamine with a similar piperazine structure.
Diphenhydramine: Another antihistamine with a different core structure but similar pharmacological effects.
Promethazine: A phenothiazine derivative with antihistamine properties.
Uniqueness
(4-(4-CHLORO-PHENYL)-PIPERAZIN-1-YL)-(3,4,5-TRIMETHOXY-BENZYLIDENE)-AMINE is unique due to its specific substitution pattern, which may confer distinct binding affinities and pharmacokinetic properties compared to other antihistamines .
Properties
Molecular Formula |
C20H24ClN3O3 |
---|---|
Molecular Weight |
389.9 g/mol |
IUPAC Name |
(E)-N-[4-(4-chlorophenyl)piperazin-1-yl]-1-(3,4,5-trimethoxyphenyl)methanimine |
InChI |
InChI=1S/C20H24ClN3O3/c1-25-18-12-15(13-19(26-2)20(18)27-3)14-22-24-10-8-23(9-11-24)17-6-4-16(21)5-7-17/h4-7,12-14H,8-11H2,1-3H3/b22-14+ |
InChI Key |
CPIBALKZGQLUMW-HYARGMPZSA-N |
Isomeric SMILES |
COC1=CC(=CC(=C1OC)OC)/C=N/N2CCN(CC2)C3=CC=C(C=C3)Cl |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C=NN2CCN(CC2)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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